ethyl 4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a pyrrole ring, which is further substituted with a dimethoxyphenethylamine group. The presence of multiple functional groups, including ester, amine, and methoxy groups, contributes to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution with Dimethoxyphenethylamine: The synthesized pyrrole ring is then reacted with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide and ester groups can be reduced to amines and alcohols, respectively.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The methoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in having the ethyl ester and dimethoxyphenyl groups but lacks the pyrrole and amine functionalities.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenethylamine moiety but lacks the ester and pyrrole groups.
The uniqueness of ETHYL 4-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H24N2O6 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-dioxopyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H24N2O6/c1-4-31-23(28)16-6-8-17(9-7-16)25-21(26)14-18(22(25)27)24-12-11-15-5-10-19(29-2)20(13-15)30-3/h5-10,13-14,24H,4,11-12H2,1-3H3 |
InChI Key |
OSRZBRPKZJTZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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